Rebaudioside C (Reb C) is a natural diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. [, , ] This plant is native to South America and has been used for centuries by indigenous populations as a sweetener. [, ] Reb C is one of several steviol glycosides found in Stevia, along with Stevioside, Rebaudioside A, Dulcoside A, and others. [, , , , , ] These compounds are known for their intense sweetness, being significantly sweeter than sucrose. [, ] Reb C is approximately 40 to 60 times sweeter than sucrose. []
Rebaudioside C is primarily extracted from the Stevia rebaudiana plant, which is native to South America. The extraction process typically involves harvesting the leaves and using various methods such as water extraction or organic solvent extraction to isolate the glycosides. The leaves contain multiple sweet compounds, with rebaudioside A being the most abundant, followed by rebaudioside C and stevioside .
Rebaudioside C belongs to the class of compounds known as glycosides, specifically steviol glycosides. These are characterized by a steviol backbone with sugar moieties attached. In terms of chemical classification, it can be categorized under the broader category of terpenoids due to its derivation from terpenes.
The synthesis of rebaudioside C can be achieved through both extraction from natural sources and synthetic methods. The extraction involves several steps:
Recent advancements have also introduced enzymatic synthesis methods that utilize specific enzymes to modify existing steviol glycosides into rebaudioside C, enhancing purity and yield .
The purification process often involves:
Rebaudioside C has a complex molecular structure characterized by multiple sugar units attached to a steviol backbone. Its chemical formula is , which indicates it contains five glucose units and one rhamnose unit.
The molecular weight of rebaudioside C is approximately 1,183 g/mol. Structural analysis through techniques such as mass spectrometry has revealed that it contains specific glycan arrangements at positions C-13 and C-19 on the steviol molecule .
Rebaudioside C can undergo various chemical reactions typical for glycosides, including hydrolysis and transglycosylation. Hydrolysis may lead to the release of its sugar components under acidic or enzymatic conditions.
In synthetic applications, transglycosylation reactions are employed to modify existing steviol glycosides into new derivatives with altered sweetness profiles or stability characteristics . This process often requires specific enzymes that facilitate the transfer of sugar moieties between different glycosides.
The sweetness of rebaudioside C is attributed to its interaction with taste receptors on the tongue. Specifically, it binds to the sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.
Studies indicate that rebaudioside C activates these receptors similarly to sucrose but with different kinetics and intensities, contributing to its unique flavor profile .
Relevant analyses indicate that rebaudioside C maintains its sweetness profile across various pH levels, making it suitable for diverse food applications .
Rebaudioside C has several applications in food science and nutrition:
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